molecular formula C15H15N3O3 B2547281 (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035001-55-7

(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2547281
CAS RN: 2035001-55-7
M. Wt: 285.303
InChI Key: XCLMNFSYCPKCHU-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as FPPP, is a synthetic compound that has been the subject of scientific research due to its potential applications in drug development. FPPP belongs to the class of pyrrolidinyl aryl propenones and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Alkaloids and Antiviral Activity

Research on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica highlighted the discovery of compounds with significant antiviral activity against the H1N1 influenza A virus. The study underscores the potential of heterocyclic compounds in developing new antiviral drugs (Wang et al., 2014).

Synthetic and Computational Chemistry

Another study focused on the synthesis, characterization, and computational analysis of a pyrrole chalcone derivative, highlighting the utility of heterocyclic compounds in understanding molecular interactions and potential applications in designing new molecules with specific properties (Singh et al., 2014).

Kinase Inhibition

Investigations into furans, pyrroles, and pyrazolones have identified potent inhibitors of p38 kinase, a protein implicated in inflammatory responses. This illustrates the therapeutic relevance of heterocyclic compounds in addressing inflammation and related diseases (de Laszlo et al., 1998).

Synthetic Methodologies

Studies on the protolytic opening of the furan ring and subsequent reactions offer innovative methodologies for synthesizing pyrroles and other heterocycles, underscoring the versatility of heterocyclic chemistry in creating diverse molecular architectures (Nevolina et al., 2012).

Antioxidative Activity

Research into the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction reveals the significant potential of pyrroles and furans in contributing to antioxidative properties, relevant in food chemistry and health (Yanagimoto et al., 2002).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(4-3-12-2-1-9-20-12)18-8-5-13(11-18)21-14-10-16-6-7-17-14/h1-4,6-7,9-10,13H,5,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLMNFSYCPKCHU-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

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